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molecular formula C9H11BrO3 B8350202 4-Bromo-3-methylphenol acetate CAS No. 22012-59-5

4-Bromo-3-methylphenol acetate

Cat. No. B8350202
M. Wt: 247.09 g/mol
InChI Key: RNRRARDXMZYKEH-UHFFFAOYSA-N
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Patent
US05574049

Procedure details

A stirred mixture of 4-bromo-3-methylphenol (184.1 g) and aqueous NaOH (850 ml, 2M) at 20° C. is treated with acetic anhydride (136 ml) and stirred at room temperature for 1 h. The suspension is extracted with diethyl ether (3×300 ml) and the combined extracts are washed with aqueous NaOH (2×100 ml 2M), dried (Na2SO4) and filtered. The solvent is evaporated off under reduced pressure to yield the title compound as an oil.
Quantity
184.1 g
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
136 mL
Type
reactant
Reaction Step Two
Name
title compound

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[CH3:9].[C:10](OC(=O)C)(=[O:12])[CH3:11]>[OH-].[Na+]>[C:10]([O:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[C:3]([CH3:9])[CH:4]=1)(=[O:12])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
184.1 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)C
Name
Quantity
850 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
136 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The suspension is extracted with diethyl ether (3×300 ml)
WASH
Type
WASH
Details
the combined extracts are washed with aqueous NaOH (2×100 ml 2M)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
title compound
Type
product
Smiles
C(C)(=O)OC1=CC(=C(C=C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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